RapaLink-1 -

RapaLink-1

Catalog Number: EVT-10904795
CAS Number:
Molecular Formula: C91H138N12O24
Molecular Weight: 1784.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RapaLink-1 belongs to a new generation of mTOR inhibitors, classified as bitopic inhibitors due to their dual-targeting mechanism. It combines features of both first-generation inhibitors like rapamycin and second-generation ATP-competitive inhibitors, providing enhanced efficacy against resistant mTOR mutations . The compound has been developed through collaborative research efforts, including contributions from institutions like the University of California and Revolution Medicines .

Synthesis Analysis

Methods and Technical Details

The synthesis of RapaLink-1 involves several key steps:

  1. Linker Design: A polyethylene glycol unit is utilized as a linker to connect rapamycin and MLN0128. The optimal length for this linker was determined to be around 39 heavy atoms to ensure effective bivalent binding to both ligand-binding sites on mTOR .
  2. Chemical Reaction: The synthesis employs the azide-alkyne cycloaddition reaction, commonly known as the "click" chemistry method. This approach allows for precise attachment of the two inhibitors while maintaining their structural integrity .
  3. Purification: After synthesis, RapaLink-1 is purified through reverse-phase chromatography to achieve a high level of purity (greater than 96%) before use in biological assays .
Molecular Structure Analysis

Structure and Data

RapaLink-1 has a complex molecular structure characterized by:

  • Molecular Formula: C₉₁H₁₃₈N₁₂O₂₄
  • Molecular Weight: 1784.14 g/mol
  • CAS Number: 1887095-82-0
  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 178 mg/mL .

The structure includes multiple functional groups that facilitate its interaction with mTOR, enhancing its binding affinity compared to traditional inhibitors.

Chemical Reactions Analysis

Reactions and Technical Details

RapaLink-1 exhibits several important chemical reactions:

  1. Binding Interactions: The compound forms stable complexes with mTOR via its two active components—rapamycin binds allosterically while MLN0128 competes with ATP at the kinase domain .
  2. Inhibition Mechanism: Upon binding, RapaLink-1 inhibits downstream signaling pathways associated with cell growth and proliferation by reducing phosphorylation levels of key substrates like p70S6K and 4EBP1 .
  3. Resistance Overcoming: RapaLink-1 has demonstrated the ability to overcome resistance mutations in mTOR, making it effective against glioblastoma cells that express both wild-type and mutant forms of mTOR .
Mechanism of Action

Process and Data

The mechanism of action for RapaLink-1 involves:

  • Dual Inhibition: By simultaneously targeting both the allosteric site (via rapamycin) and the ATP-binding site (via MLN0128), RapaLink-1 effectively inhibits mTORC1 activity.
  • Cellular Entry: Research indicates that RapaLink-1 can cross the blood-brain barrier, which is crucial for treating brain tumors. Its cellular uptake is facilitated by interferon-induced transmembrane proteins that enhance permeability .
  • Biological Effects: The compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in cancer cells, significantly reducing their viability compared to traditional therapies such as rapamycin alone .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RapaLink-1 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Stability: The compound remains stable under standard laboratory conditions but should be aliquoted to avoid multiple freeze/thaw cycles during storage.
  • Purity: High purity (>96%) ensures reliable performance in experimental applications .
Applications

Scientific Uses

RapaLink-1 has several promising applications in scientific research:

  1. Cancer Therapy: It is primarily investigated for its therapeutic potential against aggressive cancers such as glioblastoma and renal cell carcinoma, particularly in cases resistant to existing treatments .
  2. Research Tool: Used extensively in preclinical studies to explore mTOR signaling pathways and their implications in cancer biology.
  3. Potential Drug Development: Ongoing studies aim to evaluate its efficacy in combination therapies or as part of novel treatment regimens for various malignancies .
Evolution of mTOR Inhibitors: From Rapalogs to Bivalent Therapeutics

Historical Context of First- and Second-Generation mTOR Inhibitors

The mammalian target of rapamycin (mTOR), a serine/threonine kinase within the phosphatidylinositol 3-kinase (PI3K)-related kinase family, regulates critical cellular processes including growth, proliferation, metabolism, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous cancers, driving the development of mTOR-targeted therapies [1] [8]. The first-generation inhibitors, rapalogs (e.g., sirolimus/rapamycin, everolimus, temsirolimus), function as allosteric inhibitors. They bind the cytosolic protein FK506-binding protein 12 (FKBP12), forming a complex that inhibits mechanistic target of rapamycin complex 1 (mTORC1) by interacting with its FKBP12-rapamycin binding (FRB) domain. This interaction sterically hinders substrate access to the kinase domain [1] [3] [8]. Clinically, rapalogs demonstrated efficacy in specific malignancies like renal cell carcinoma and mantle cell lymphoma, but their impact was primarily cytostatic rather than cytotoxic, leading to disease stabilization rather than regression [2] [3].

Second-generation inhibitors, termed mechanistic target of rapamycin kinase inhibitors (TORKi) or ATP-competitive inhibitors (e.g., AZD8055, OSI-027, Torin), emerged to overcome rapalog limitations. These small molecules directly target the adenosine triphosphate (ATP)-binding site within the kinase domain, inhibiting both mechanistic target of rapamycin complex 1 (mTORC1) and mechanistic target of rapamycin complex 2 (mTORC2). This broader suppression was designed to counteract rapalog-induced feedback loops, such as AKT activation via mechanistic target of rapamycin complex 2 (mTORC2) or loss of mechanistic target of rapamycin complex 1 (mTORC1)-dependent negative feedback on growth factor signaling [5] [7] [10]. Preclinically, mechanistic target of rapamycin kinase inhibitors (TORKi) showed superior anticancer activity compared to rapalogs, particularly in tumors with hyperactivated PI3K/AKT/mTOR signaling [10].

Table 1: Evolution of Mechanistic Target of Rapamycin (mTOR) Inhibitor Generations

GenerationMechanism of ActionKey AgentsTarget ComplexesPrimary Limitations
First (Rapalogs)Allosteric inhibition via FKBP12-FRB bindingSirolimus, Everolimus, TemsirolimusPrimarily mechanistic target of rapamycin complex 1 (mTORC1)Incomplete mechanistic target of rapamycin complex 1 (mTORC1) inhibition, No mechanistic target of rapamycin complex 2 (mTORC2) inhibition, Feedback AKT activation, Cytostatic effect
Second (TORKi)ATP-competitive kinase inhibitionAZD8055, OSI-027, Torinmechanistic target of rapamycin complex 1 (mTORC1)/mechanistic target of rapamycin complex 2 (mTORC2)On-target resistance mutations, Toxicity concerns, Limited clinical efficacy beyond preclinical models
Third (Bivalent)Simultaneous FRB + Kinase domain bindingRapaLink-1mechanistic target of rapamycin complex 1 (mTORC1)/mechanistic target of rapamycin complex 2 (mTORC2)Under clinical investigation

Limitations of Rapalogs and Mechanistic Target of Rapamycin Kinase Inhibitors (TORKi) in Overcoming Resistance

Despite their mechanistic advancements, both inhibitor classes face significant clinical resistance challenges. Rapalogs exhibit incomplete suppression of mechanistic target of rapamycin complex 1 (mTORC1) outputs. Crucially, phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at key residues (Thr-37/46) is rapamycin-insensitive, allowing sustained cap-dependent translation and cell proliferation [2] [3]. Furthermore, rapalog-mediated mechanistic target of rapamycin complex 1 (mTORC1) inhibition dysregulates feedback mechanisms, leading to paradoxical AKT activation via loss of mechanistic target of rapamycin complex 1 (mTORC1)-dependent inhibition of insulin receptor substrate 1 or via continued mechanistic target of rapamycin complex 2 (mTORC2) activity [2] [5] [10]. This hyperactivation of AKT promotes cell survival and limits therapeutic efficacy.

Mechanistic target of rapamycin kinase inhibitors (TORKi), while blocking both complexes, are susceptible to on-target resistance mutations. Treatment with ATP-competitive inhibitors like AZD8055 selects for mutations in the kinase domain (e.g., M2327I) that either reduce drug binding or confer constitutive kinase hyperactivity [5] [7]. Similarly, prolonged rapalog exposure selects for mutations in the FRB domain (e.g., F2108L, A2034V), preventing FKBP12-drug complex binding [5] [7]. These mutations were not only identified in vitro but also clinically; the F2108L mutation emerged in a patient with breast cancer after relapse on everolimus therapy [7]. Additionally, intratumoral heterogeneity in mTOR pathway activity, influenced by genetic variations and microenvironmental factors like hypoxia, further diminishes inhibitor efficacy [2].

Rationale for Third-Generation Bivalent Inhibitor Development

The limitations of existing inhibitors and the critical need to overcome resistance mutations spurred the development of third-generation inhibitors. The structural insights into mechanistic target of rapamycin (mTOR) were pivotal. Mechanistic target of rapamycin (mTOR) possesses spatially distinct binding pockets: the FRB domain for the FKBP12-rapalog complex and the kinase domain for ATP/mechanistic target of rapamycin kinase inhibitors (TORKi). These domains are sufficiently close (~25 Å) to be bridged by a chemical linker [7] [8]. This proximity suggested that a single molecule simultaneously engaging both sites could inhibit mechanistic target of rapamycin (mTOR) with enhanced potency and overcome resistance to either first- or second-generation inhibitors.

The bivalent strategy offered a theoretical solution:

  • Against FRB domain mutations (rapalog resistance), the ATP-competitive moiety would maintain binding to the kinase domain.
  • Against kinase domain mutations (mechanistic target of rapamycin kinase inhibitor (TORKi) resistance), the rapalog-derived moiety would maintain binding to the FRB domain.
  • Dual engagement would achieve more complete kinase inhibition by sterically occluding both substrate access and catalytic activity, potentially overcoming the limitations of partial inhibition seen with rapalogs [7].

This rationale led to the design of RapaLink-1, the prototypical bivalent mechanistic target of rapamycin (mTOR) inhibitor, combining a modified rapamycin derivative (targeting FRB) linked to the mechanistic target of rapamycin kinase inhibitor (TORKi) MLN0128 (targeting the kinase domain) via a flexible triethylene glycol chain [7].

Properties

Product Name

RapaLink-1

IUPAC Name

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

Molecular Formula

C91H138N12O24

Molecular Weight

1784.1 g/mol

InChI

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11?,18-12+,61-19?,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76-,77+,78-,83+,84+,91-/m1/s1

InChI Key

QDOGZMBPRITPMZ-FXPYNVRESA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.